(1-(2,5-Difluorophenyl)-1h-pyrazol-3-yl)methanamine
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Overview
Description
(1-(2,5-Difluorophenyl)-1h-pyrazol-3-yl)methanamine: is a chemical compound with a unique structure that includes a pyrazole ring substituted with a difluorophenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,5-Difluorophenyl)-1h-pyrazol-3-yl)methanamine typically involves the reaction of 2,5-difluorobenzylamine with appropriate pyrazole derivatives under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions may produce a variety of substituted pyrazole compounds.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme interactions and receptor binding due to its unique structure.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-(2,5-Difluorophenyl)-1h-pyrazol-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (2,5-Difluorophenyl)methanamine
- (2,5-Difluorobenzylamine
- (2,5-Difluorophenyl)methanamine
Uniqueness: Compared to similar compounds, (1-(2,5-Difluorophenyl)-1h-pyrazol-3-yl)methanamine has a unique pyrazole ring structure that imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research and industrial applications where other compounds may not be as effective.
Properties
Molecular Formula |
C10H9F2N3 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
[1-(2,5-difluorophenyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C10H9F2N3/c11-7-1-2-9(12)10(5-7)15-4-3-8(6-13)14-15/h1-5H,6,13H2 |
InChI Key |
GHFSSIQEOCUWHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N2C=CC(=N2)CN)F |
Origin of Product |
United States |
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